1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
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Overview
Description
1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound that features a unique combination of indoline, pyridine, and oxadiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps:
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Formation of the Oxadiazole Ring:
- Starting with a hydrazide derivative, the oxadiazole ring is formed through cyclization with carbon disulfide and an appropriate base, such as potassium hydroxide, under reflux conditions.
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Thioether Formation:
- The oxadiazole derivative is then reacted with a halogenated ethanone, such as 2-bromoacetophenone, in the presence of a base like sodium hydride to form the thioether linkage.
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Indoline Attachment:
- Finally, the indoline moiety is introduced through a nucleophilic substitution reaction, where indoline reacts with the intermediate product in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, often in the presence of a base or catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Functionalized indoline or pyridine derivatives.
Scientific Research Applications
1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone depends on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The indoline and oxadiazole moieties are particularly important for binding interactions, while the thioether linkage may influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
1-(Indolin-1-yl)-2-(pyridin-4-yl)ethanone: Lacks the oxadiazole ring, potentially altering its biological activity and reactivity.
2-(Indolin-1-yl)-1,3,4-oxadiazole: Lacks the pyridine moiety, which may affect its binding properties and specificity.
1-(Pyridin-4-yl)-2-(1,3,4-oxadiazol-2-yl)ethanone: Lacks the indoline moiety, impacting its overall pharmacological profile.
Uniqueness: 1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is unique due to its combination of indoline, pyridine, and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-15(21-10-7-12-3-1-2-4-14(12)21)11-24-17-20-19-16(23-17)13-5-8-18-9-6-13/h1-6,8-9H,7,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWNOHGIBDSZPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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